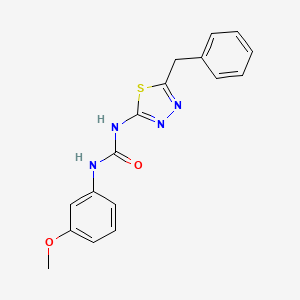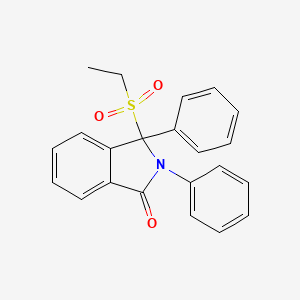
3-Ethylsulfonyl-2,3-diphenylisoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethylsulfonyl-2,3-diphenylisoindol-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of isoindolinones, which are heterocyclic compounds containing an isoindole ring system. This compound is characterized by the presence of an ethylsulfonyl group and two phenyl groups attached to the isoindole ring. It has various applications in scientific research and industry due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylsulfonyl-2,3-diphenylisoindol-1-one typically involves the reaction of 2,3-diphenylisoindole with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethylsulfonyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and cost-effectiveness by adjusting reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors and automated systems may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
3-Ethylsulfonyl-2,3-diphenylisoindol-1-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfoxides or sulfides.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the isoindole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides or sulfides.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
3-Ethylsulfonyl-2,3-diphenylisoindol-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Ethylsulfonyl-2,3-diphenylisoindol-1-one involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the phenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Methylsulfonyl-2,3-diphenylisoindol-1-one: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2,3-Diphenylisoindol-1-one: Lacks the sulfonyl group, resulting in different chemical properties.
3-Ethylsulfonyl-2-phenylisoindol-1-one: Contains only one phenyl group, leading to different reactivity and applications.
Uniqueness
3-Ethylsulfonyl-2,3-diphenylisoindol-1-one is unique due to the presence of both ethylsulfonyl and phenyl groups, which confer specific chemical and biological properties
属性
CAS 编号 |
3532-46-5 |
|---|---|
分子式 |
C22H19NO3S |
分子量 |
377.5 g/mol |
IUPAC 名称 |
3-ethylsulfonyl-2,3-diphenylisoindol-1-one |
InChI |
InChI=1S/C22H19NO3S/c1-2-27(25,26)22(17-11-5-3-6-12-17)20-16-10-9-15-19(20)21(24)23(22)18-13-7-4-8-14-18/h3-16H,2H2,1H3 |
InChI 键 |
YTTHTPUSZAFDKY-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1(C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


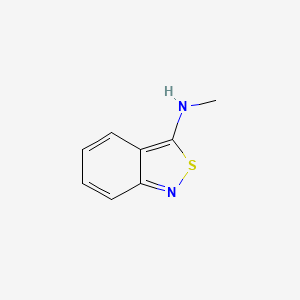
![5-methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14165667.png)
![5-(Butane-1-sulfonyl)-3-(1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14165675.png)
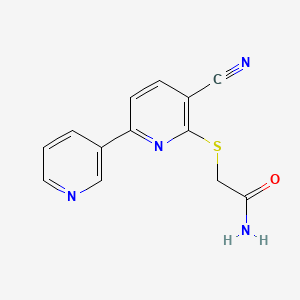
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B14165687.png)
![4-[Di(pyridin-2-yl)amino]benzamide](/img/structure/B14165711.png)

![2,2'-[(2,2,3,3,4,4-Hexafluoropentane-1,5-diyl)bis(oxy)]diacetic acid](/img/structure/B14165715.png)
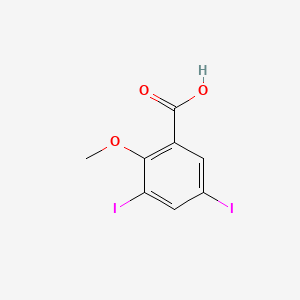
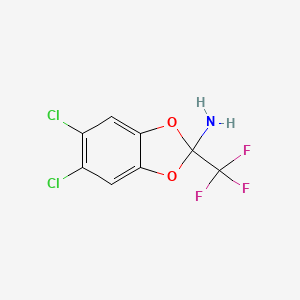

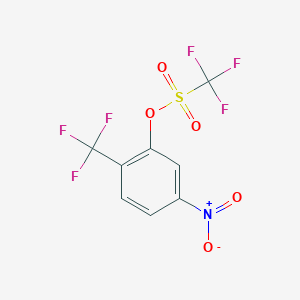
![1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165737.png)
